molecular formula C13H14N4O2 B2443458 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea CAS No. 1105221-98-4

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea

Cat. No.: B2443458
CAS No.: 1105221-98-4
M. Wt: 258.281
InChI Key: ZZTCQTKYOMADDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea is a chemical compound based on the pyridazinone scaffold, a structure recognized for its significant potential in medicinal chemistry research . This compound features a urea moiety, a functional group often associated with diverse pharmacological activities. Researchers are exploring this and related pyridazinone-urea hybrids primarily for their anti-inflammatory properties and their potential to inhibit specific enzymatic targets in oncology. The core pyridazinone structure is a promising scaffold for the development of novel anti-inflammatory drugs . Compounds of this class have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the inflammatory response . Furthermore, research on structurally similar molecules indicates potential anti-inflammatory effects by modulating N-formyl peptide receptor (FPR) signaling, although some anti-inflammatory activity may occur through FPR-independent pathways . Beyond inflammation, the pyridazinone core is being investigated in cancer research. Halogenated pyridazinone derivatives have been identified as inhibitors of protein-protein interactions, such as the binding between the protein arginine methyltransferase PRMT5 and its substrate adaptor proteins . This mechanism represents a novel approach to targeted therapy, particularly for MTAP-deleted cancers . This product is intended for non-human research applications only and is not designed for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[2-(6-oxopyridazin-1-yl)ethyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-12-7-4-8-15-17(12)10-9-14-13(19)16-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTCQTKYOMADDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea typically involves the reaction of 6-oxopyridazin-1(6H)-yl derivatives with ethyl and phenylurea precursors. One common method involves the use of alkyl/aryl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylates, which react with alcohols in the presence of aluminum chloride to form the desired compound . The reaction is carried out in toluene at room temperature, providing good yields of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and environmentally friendly reagents can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The compound's unique structure may enhance its interaction with biological targets, increasing its efficacy against cancer cells .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, potentially modulating pathways involved in disease processes. For example, it may target specific enzymes related to cancer progression or inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli has shown promising results, indicating potential applications in treating infections .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in K562 leukemia cells with an IC50 value of 0.51 µM .
Study BEnzyme InteractionIdentified as a potential inhibitor of specific enzymes involved in inflammatory pathways .
Study CAntimicrobial TestingShowed good efficacy against S. aureus and E. coli using disc diffusion methods .

Mechanism of Action

The mechanism of action of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea is unique due to its specific combination of a pyridazinone ring, ethyl linker, and phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which features a pyridazin core. The molecular formula is C16H16N4O, with a molecular weight of 326.27 g/mol. Its structure can be represented as follows:

Structure C16H16N4O\text{Structure }\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}

Research indicates that this compound acts primarily through the inhibition of specific enzymes and receptors. Notably, it has been associated with the inhibition of phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Antitumor Activity : Studies have shown that derivatives of pyridazine compounds exhibit cytotoxic effects on cancer cell lines. For instance, one study demonstrated that modifications to the pyridazine structure could enhance cytotoxicity against prostate cancer cells (DU-145) .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of macrophage migration inhibitory factor (MIF), which is implicated in various inflammatory diseases .
  • Cardiovascular Effects : Some research suggests that similar compounds may influence cardiovascular health by modulating nitric oxide pathways and reducing vascular inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorCytotoxic effects on DU-145 prostate cancer cells
Anti-inflammatoryInhibition of MIF leading to reduced inflammation
CardiovascularPotential modulation of nitric oxide pathways

Table 2: Structure-Activity Relationship (SAR)

Compound ModificationEffect on ActivityReference
Substitution on phenyl groupEnhanced cytotoxicity
Alteration of pyridazine coreIncreased PDE inhibition
Introduction of trifluoromethyl groupImproved pharmacokinetic properties

Case Studies

  • Case Study on Antitumor Activity : A study published in Cancer Research highlighted the effects of a series of pyridazine derivatives, including this compound, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Inflammation Modulation : In a preclinical model for pulmonary arterial hypertension, the compound exhibited notable reductions in inflammatory markers when administered to rats subjected to monocrotaline-induced pulmonary hypertension. This suggests its potential therapeutic role in managing inflammatory cardiovascular conditions .

Q & A

Q. How should researchers statistically analyze dose-response data for this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for EC50/IC50 determination. Bootstrap resampling (1,000 iterations) quantifies confidence intervals. For multi-target effects, apply systems pharmacology models (e.g., Emax models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.